11-Bromoundecanoyl bromide
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Overview
Description
11-Bromoundecanoyl bromide is an organic compound with the molecular formula C11H21Br2O. It is a brominated derivative of undecanoic acid and is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of two bromine atoms, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Bromoundecanoyl bromide can be synthesized through the bromination of undecanoic acid. The process typically involves the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the undecanoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 11-Bromoundecanoyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form 11-undecanol or other related alcohols.
Oxidation Reactions: Oxidation can convert the bromide to the corresponding carboxylic acid or other oxidized products.
Common Reagents and Conditions:
Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of amides, esters, or thioethers.
Reduction: Formation of 11-undecanol.
Oxidation: Formation of undecanoic acid or other oxidized derivatives.
Scientific Research Applications
11-Bromoundecanoyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is utilized in the production of specialty chemicals, including coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of 11-Bromoundecanoyl bromide involves its reactivity with nucleophiles. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. This reactivity is harnessed in various synthetic applications, where the compound serves as a versatile intermediate.
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic sites on other molecules, such as amines, alcohols, and thiols. The pathways involved in its reactions typically include nucleophilic substitution and elimination mechanisms.
Comparison with Similar Compounds
11-Bromo-1-undecanol: A related compound with a hydroxyl group instead of a carbonyl group.
11-Bromoundecanoic acid: The carboxylic acid derivative of 11-Bromoundecanoyl bromide.
1-Bromo-11-hydroxyundecane: Another brominated undecane derivative with a hydroxyl group.
Uniqueness: this compound is unique due to its dual bromine atoms, which confer high reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Properties
CAS No. |
116464-23-4 |
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Molecular Formula |
C11H20Br2O |
Molecular Weight |
328.08 g/mol |
IUPAC Name |
11-bromoundecanoyl bromide |
InChI |
InChI=1S/C11H20Br2O/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2 |
InChI Key |
VAJAOZUMKKJOEI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCBr)CCCCC(=O)Br |
Origin of Product |
United States |
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